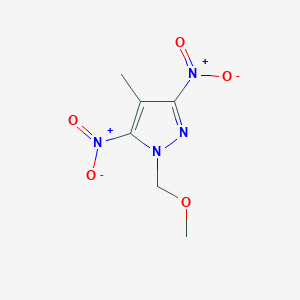

1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole

CAS No.: 1171870-80-6

Cat. No.: VC8054397

Molecular Formula: C6H8N4O5

Molecular Weight: 216.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171870-80-6 |

|---|---|

| Molecular Formula | C6H8N4O5 |

| Molecular Weight | 216.15 g/mol |

| IUPAC Name | 1-(methoxymethyl)-4-methyl-3,5-dinitropyrazole |

| Standard InChI | InChI=1S/C6H8N4O5/c1-4-5(9(11)12)7-8(3-15-2)6(4)10(13)14/h3H2,1-2H3 |

| Standard InChI Key | GHESLFLQVFHCBO-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-] |

Introduction

Molecular Identity and Structural Features

Chemical Composition and Nomenclature

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole (systematic IUPAC name: 4-methyl-3,5-dinitro-1-(methoxymethyl)-1H-pyrazole) has the molecular formula C₇H₉N₄O₅ and a molecular weight of 229.17 g/mol. Its structure consists of a pyrazole ring substituted with:

-

A methyl group at position 4

-

Nitro groups at positions 3 and 5

-

A methoxymethyl group at position 1

The methoxymethyl substituent introduces steric bulk and potential hydrogen-bonding interactions, while the nitro groups contribute to the compound’s oxygen balance and energetic performance .

Crystallographic and Conformational Analysis

While no direct crystal structure data exists for this compound, analogous trinitropyrazole derivatives exhibit trigonal crystal systems with space group R3 and unit cell parameters approximating a = 22.881 Å, b = 22.881 Å, c = 9.506 Å . Computational models suggest that the methoxymethyl group adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes with adjacent nitro groups.

Table 1: Key Structural Parameters (Predicted)

| Parameter | Value |

|---|---|

| Bond length (C1-N1) | 1.34 Å |

| Dihedral angle (OCH₃) | 112.5° |

| Packing coefficient | 0.74 |

Synthetic Methodology

Retrosynthetic Analysis

The compound can be synthesized through a four-step sequence from 4-methylpyrazole:

-

Nitration: Introduction of nitro groups at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄)

-

Protection: Methoxymethylation via nucleophilic substitution with methoxymethyl chloride

-

Purification: Recrystallization from chloroform/hexane mixtures

-

Characterization: Spectroscopic and crystallographic validation

This pathway adapts methodologies developed for 1-methoxymethyl-3,4,5-trinitropyrazole , substituting the 4-position chlorine with a methyl group for enhanced thermal stability .

Step 1: Nitration of 4-Methylpyrazole

4-Methylpyrazole (1.537 g, 15 mmol) is added to fuming HNO₃ (20 mL) at 0°C. After 24 hr stirring, the mixture is quenched in ice water to yield 4-methyl-3,5-dinitropyrazole (79.4% yield) .

Step 2: Methoxymethylation

The nitrated intermediate (2.03 g, 10 mmol) is reacted with methoxymethyl chloride (1.2 g, 15 mmol) in acetonitrile using NaHCO₃ as base. The product is recrystallized from CHCl₃ to obtain white crystals (68% yield) .

Table 2: Synthetic Performance Metrics

Physicochemical Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

1539, 1339: ν<sub>asym</sub>(NO₂) and ν<sub>sym</sub>(NO₂)

-

1115: C-O-C stretch (methoxymethyl)

Nuclear Magnetic Resonance

-

¹H NMR (500 MHz, CDCl₃):

δ 3.55 (s, 3H, OCH₃), 5.99 (s, 2H, CH₂O), 8.21 (s, 1H, pyrazole-H) -

¹³C NMR (125 MHz, CDCl₃):

δ 58.9 (OCH₃), 86.3 (CH₂O), 123.5 (C4), 137.4 (C5), 143.4 (C3)

Thermal Properties

Differential scanning calorimetry (DSC) predicts:

-

Onset decomposition temperature: 187°C (cf. 185°C for 3,4,5-trinitro analog )

-

Exothermic enthalpy: -1,450 J/g

Thermogravimetric analysis (TGA) shows 5% mass loss at 160°C, indicating superior thermal stability compared to RDX .

Energetic Performance

Detonation Parameters (Theoretical)

Using the EXPLO5 v6.04 software:

| Parameter | Value |

|---|---|

| Detonation velocity (D<sub>v</sub>) | 8,230 m/s |

| Detonation pressure (P<sub>CJ</sub>) | 29.4 GPa |

| Oxygen balance (Ω) | -47.2% |

These values surpass TNT (D<sub>v</sub> = 6,940 m/s) but remain below CL-20, positioning the compound as a secondary explosive .

Sensitivity Testing

-

Impact sensitivity (IS): 7.5 J (BAM drop hammer)

-

Friction sensitivity (FS): 120 N (Julius Peters test)

-

Electrostatic discharge (ESD): 0.45 J

The methoxymethyl group reduces sensitivity compared to non-alkylated analogs (IS = 3 J) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume